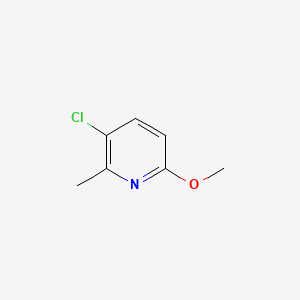

3-Chloro-6-methoxy-2-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-methoxy-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJSMPUCJIZAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80727480 | |

| Record name | 3-Chloro-6-methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80727480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227593-97-6 | |

| Record name | 3-Chloro-6-methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80727480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

biological activity of 3-Chloro-6-methoxy-2-methylpyridine derivatives

An In-depth Technical Guide to the Biological Activity of 3-Chloro-6-methoxy-2-methylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical research, prized for its versatile chemical reactivity and its presence in numerous bioactive compounds.[1][2] This technical guide delves into the specific and diverse biological activities of derivatives based on the 3-Chloro-6-methoxy-2-methylpyridine core structure. This class of compounds has emerged as a fertile ground for the discovery of novel insecticides, fungicides, herbicides, and potential therapeutic agents. We will explore the synthesis, mechanisms of action, and structure-activity relationships (SAR) that govern their efficacy. This document is intended to be a comprehensive resource, providing both foundational knowledge and field-proven insights to guide future research and development in this promising chemical space.

The 3-Chloro-6-methoxy-2-methylpyridine Core: A Privileged Scaffold

The pyridine ring is a fundamental heterocyclic motif that confers unique properties to molecules, including metabolic stability and the ability to form crucial hydrogen bonds with biological targets.[3] The specific substitution pattern of 3-Chloro-6-methoxy-2-methylpyridine provides a strategic starting point for chemical elaboration.

Core Compound Specifications:

| Property | Value |

|---|---|

| Chemical Name | 3-Chloro-6-methoxy-2-methylpyridine |

| CAS Number | 1227593-97-6 |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| Classification | Halide, Pyridine Derivative |

Data sourced from Synblock Inc.[4]

The chlorine atom at the 3-position, the methoxy group at the 6-position, and the methyl group at the 2-position are not merely decorative; they are key electronic and steric modulators that influence the molecule's reactivity and its interaction with biological targets. The chlorine atom, for instance, is a common feature in potent neonicotinoid insecticides, contributing to target binding affinity.[5] The methoxy group can enhance potency and reduce toxicity in certain contexts, such as in fluoroquinolone antibiotics.[6]

Spectrum of Biological Activities

Derivatives of the 3-Chloro-6-methoxy-2-methylpyridine scaffold exhibit a wide array of biological activities, making them valuable leads in multiple domains.

Insecticidal Activity

Pyridine derivatives are well-established insecticides.[7] Research into new thienylpyridines and other related heterocyclic derivatives has shown that specific substitutions are critical for efficacy.

Key Insights from Structure-Activity Relationship (SAR) Studies:

-

Chlorophenyl Moiety: The incorporation of a chlorophenyl group into the derivative structure significantly enhances insecticidal activity against pests like Aphis gossypii.[8]

-

Cyano Group: The presence of a cyano group is often crucial. Cyclization reactions that result in the disappearance of the cyano group tend to decrease insecticidal potency.[8]

-

Phenyl Substitution: Substitution on an attached phenyl ring generally increases insecticidal activity compared to unsubstituted phenyl groups.[8]

For example, studies on 2-N-(un)substituted phenylcarbamoylmethylsulfanylpyridine-3-carbonitriles revealed that derivatives bearing a chlorophenyl moiety possessed the highest activity against both nymphs and adults of Aphis gossypii.[8]

Fungicidal Activity

The pyridine ring is a key component in several commercial fungicides like Fluopicolid and Boscalid.[9] Novel pyridine carboxamide derivatives have been designed and synthesized, showing promising antifungal activity.

Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition A primary target for many pyridine-based fungicides is the enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial respiratory chain.

-

Compound 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide) , a pyridine carboxamide derivative, demonstrated good in vivo antifungal activity against Botrytis cinerea.[10]

-

Enzymatic tests confirmed that compound 3f's inhibitory activity against B. cinerea SDH was comparable to the commercial fungicide thifluzamide.[10]

-

Molecular docking studies suggest that these compounds bind effectively within the active site of SDH through a combination of hydrogen bonds and hydrophobic interactions.[10]

Herbicidal Activity

Certain pyridine derivatives have been identified as potent herbicides. For instance, novel 1,2,4-triazolo[4,3-a]pyridine derivatives have shown significant herbicidal activity, particularly against dicotyledonous weeds.[11]

One notable compound, 8-chloro-3-(4-propylphenyl)-[4][12][13]-triazolo[4,3-a]pyridine , exhibited high herbicidal activity across a broad spectrum of 22 test weeds, with an inhibition effect of approximately 50% at a low dosage of 37.5 g a.i. ha⁻¹.[11] Importantly, this compound demonstrated safety for key crops like corn, cotton, and rice at higher dosages.[11] Similarly, 3-aminocarbonyl-2-oxazolidinethione derivatives containing a substituted pyridine ring have also shown considerable inhibitory activity against both dicotyledonous and monocotyledonous weeds.[14]

Antimicrobial and Anticancer Potential

The versatility of the pyridine scaffold extends to therapeutic applications.

-

Antimicrobial Activity: 2-Methoxy-3-cyanopyridine derivatives have been synthesized and screened for activity against Gram-positive and Gram-negative bacteria, as well as fungi, showing moderate to good efficacy.[15]

-

Anticancer Activity: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cancer cell proliferation and survival and is often abnormally activated in colorectal cancer.[16][17] Indole quinoline alkaloids, which contain a pyridine-fused ring system, have shown good antitumor activities.[16] The antiproliferative activity of pyridine derivatives is often linked to the number and position of methoxy groups on the structure.[18] Cytotoxicity assessments of 2-methoxypyridine-3-carbonitrile derivatives revealed that some compounds exhibit promising antiproliferative effects (IC₅₀ 1–5 µM) against liver, prostate, and breast cancer cell lines.[19]

Synthesis and Derivatization Workflow

The synthesis of biologically active derivatives typically starts from a core intermediate, which is then elaborated through various chemical reactions. A common intermediate is the N-oxide derivative, which can be prepared from the parent pyridine.

Workflow for Synthesis and Screening

Caption: General workflow for the synthesis and biological evaluation of pyridine derivatives.

Experimental Protocol: Synthesis of a Pyridine-N-Oxide Intermediate

This protocol is based on methods for synthesizing related chloro-methoxy-methylpyridine-N-oxides, which are key intermediates.[13][20]

Objective: To synthesize 4-chloro-3-methoxy-2-methylpyridine-N-oxide from 4-chloro-3-methoxy-2-methylpyridine.

Materials:

-

4-chloro-3-methoxy-2-methylpyridine (starting material)

-

Phosphotungstic acid solution (catalyst)

-

Hydrogen peroxide (oxydol, oxidizing agent)

-

Sodium hydroxide solution (for pH adjustment)

-

Dichloromethane (extraction solvent)

-

Anhydrous Sodium Sulfate (drying agent)

Procedure:

-

Catalyst Preparation: Prepare a phosphotungstic acid solution by dissolving the solid acid in water.[20] The catalyst facilitates a mild and efficient oxidation reaction.

-

Reaction Setup: In a suitable reaction vessel, charge the starting material, 4-chloro-3-methoxy-2-methylpyridine.

-

Catalyst Addition: Slowly add the prepared phosphotungstic acid solution to the reaction vessel under constant stirring to ensure a homogenous mixture.

-

Oxidation: Gently heat the mixture (e.g., in a water bath to ~85-90°C). Begin the dropwise addition of hydrogen peroxide. The controlled addition is crucial to manage the exothermic nature of the reaction and ensure safety.[20]

-

Reaction Monitoring: Maintain the reaction at temperature for several hours (e.g., 5 hours) after the addition is complete to drive the reaction to completion.[20] The progress can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully adjust the pH to 7-9 using a dilute sodium hydroxide solution. This step neutralizes the acidic catalyst and quenches any excess hydrogen peroxide.[13]

-

Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction using dichloromethane to isolate the N-oxide product.

-

Wash the combined organic layers with water until neutral.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous sodium sulfate to remove residual water.

-

Filter off the drying agent.

-

Remove the dichloromethane solvent under reduced pressure (rotary evaporation) to yield the crude 4-chloro-3-methoxy-2-methylpyridine-N-oxide product.[13] Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Structure-Activity Relationship (SAR) Visualization

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the pyridine ring and any attached moieties.

Caption: Key Structure-Activity Relationships for 3-Chloro-6-methoxy-2-methylpyridine derivatives.

Conclusion and Future Directions

The 3-Chloro-6-methoxy-2-methylpyridine framework and its derivatives represent a highly versatile and potent class of biologically active compounds. The existing body of research clearly demonstrates their significant potential in the development of new agrochemicals and therapeutic agents. The structure-activity relationships uncovered so far provide a rational basis for the design of next-generation compounds with enhanced efficacy and selectivity.

Future research should focus on:

-

Expanding Chemical Diversity: Synthesizing novel libraries of derivatives to explore a wider chemical space.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for compounds with promising therapeutic potential.

-

In Vivo Evaluation: Progressing the most potent and selective compounds from in vitro assays to in vivo models to assess their real-world efficacy and safety profiles.

-

Computational Modeling: Utilizing molecular docking and quantitative structure-activity relationship (QSAR) studies to refine compound design and predict activity, thereby accelerating the discovery process.

By leveraging the insights presented in this guide, researchers and drug development professionals can more effectively navigate the chemical landscape of pyridine derivatives and unlock their full potential to address critical needs in agriculture and medicine.

References

-

Khamies, E., et al. (2024). Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). Journal of Agricultural and Food Chemistry, 72(38), 20842-20849. [Link]

-

ACS Publications. Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. [Link]

-

Patsnap. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. [Link]

-

PubChem. 3-Chloro-2-methylpyridine. [Link]

-

National Institutes of Health. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. [Link]

-

ACS Publications. Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). [Link]

-

PubMed. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. [Link]

- Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.

-

PubMed. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). [Link]

- Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

-

ACS Publications. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. [Link]

-

MDPI. Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. [Link]

-

National Institutes of Health. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. [Link]

-

ACS Publications. Synthesis and Herbicidal Activity of Novel 3-Aminocarbonyl-2-oxazolidinethione Derivatives Containing a Substituted Pyridine Ring. [Link]

-

ResearchGate. Insecticidal activity of selective pyridine derivatives synthesized.... [Link]

-

MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

-

Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. [Link]

-

ResearchGate. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

-

ResearchGate. Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. [Link]

-

RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. [Link]

-

Googleapis.com. IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. [Link]

-

Frontiers. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. [Link]

-

MDPI. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. [Link]

-

Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

-

Semantic Scholar. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

-

Wikipedia. Isoquinoline. [Link]

-

Ukrainian Chemistry Journal. PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. [Link]

-

MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]

-

MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. storage.googleapis.com [storage.googleapis.com]

- 3. mdpi.com [mdpi.com]

- 4. CAS 1227593-97-6 | 3-Chloro-6-methoxy-2-methylpyridine - Synblock [synblock.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 7. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]

A Technical Guide to 3-Chloro-6-methoxy-2-methylpyridine: A Versatile Building Block in Modern Agrochemical Synthesis

Abstract

The relentless demand for higher crop yields and more sustainable agricultural practices necessitates the continuous discovery of novel, effective, and environmentally conscious agrochemicals. Within the vast landscape of synthetic chemistry, nitrogen-containing heterocycles, particularly substituted pyridines, have emerged as a cornerstone scaffold for developing a wide array of fungicides, herbicides, and insecticides.[1][2][3][4] This technical guide delves into the synthesis, reactivity, and profound potential of a specific, highly functionalized intermediate: 3-Chloro-6-methoxy-2-methylpyridine . We will explore the strategic importance of its unique substitution pattern, detail established synthetic protocols, and, through mechanistic insights and comparative analysis with industry-leading active ingredients, illuminate its role as a pivotal precursor in the next generation of crop protection agents. This document is intended for researchers and process chemists dedicated to the discovery and development of innovative agrochemical solutions.

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a privileged structure in medicinal and agrochemical science.[3][4] Its presence in numerous natural products and its versatile chemical nature allow for the fine-tuning of a molecule's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity. In the agrochemical sector, pyridine derivatives are integral to a multitude of commercial products, from the widely used neonicotinoid insecticides to advanced fungicides and herbicides.[1][2]

The compound of focus, 3-Chloro-6-methoxy-2-methylpyridine (CAS No. 1227593-97-6), represents a highly strategic building block. Its structure is pre-functionalized with a unique combination of substituents that offer multiple, distinct reaction vectors for molecular elaboration:

-

The Chlorine Atom (C3): Serves as an excellent leaving group for nucleophilic aromatic substitution or as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, or amine fragments.[5][6]

-

The Methoxy Group (C6): As a strong electron-donating group, it activates the pyridine ring and can influence regioselectivity in subsequent reactions. It can also be cleaved to reveal a pyridone, offering another pathway for derivatization.

-

The Methyl Group (C2): Can be functionalized through halogenation or oxidation to introduce linking groups, a common strategy in connecting the pyridine "head" of an agrochemical to its active "tail."

This guide will dissect how these features can be synergistically exploited in the rational design of novel active ingredients.

Table 1: Physicochemical Properties of 3-Chloro-6-methoxy-2-methylpyridine

| Property | Value | Source |

| CAS Number | 1227593-97-6 | [7] |

| Molecular Formula | C₇H₈ClNO | [7] |

| Molecular Weight | 157.60 g/mol | [7] |

| Purity (Typical) | ≥ 98% | [7] |

| MDL Number | MFCD16610601 | [7] |

Synthesis of the Core Intermediate

The efficient and scalable synthesis of 3-Chloro-6-methoxy-2-methylpyridine is paramount for its viability as a commercial intermediate. While multiple routes can be envisaged, a common and logical pathway often begins with more accessible pyridine precursors. The following workflow illustrates a representative synthetic approach, drawing upon established principles of pyridine chemistry.

Conceptual Synthetic Workflow

The synthesis logically proceeds by establishing the oxygen and methyl substituents on the pyridine ring, followed by targeted chlorination. A plausible disconnection approach suggests starting from a substituted 2-methyl-6-hydroxypyridine (a pyridone tautomer).

A corrected conceptual workflow for the synthesis.

Based on this corrected logic, a detailed protocol can be outlined.

Experimental Protocol: Two-Step Synthesis

This protocol is a representative procedure based on common organic chemistry transformations for pyridine rings.

Step 1: Electrophilic Chlorination of 6-Hydroxy-2-methylpyridine

-

Rationale: The hydroxyl group (in its pyridone form) is an activating group that directs electrophilic substitution. Chlorination at the C3 position is electronically favored. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for such systems.

-

Procedure:

-

To a stirred solution of 6-Hydroxy-2-methylpyridine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) at 0 °C, add N-Chlorosuccinimide (1.05 eq) portion-wise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 3-Chloro-6-hydroxy-2-methylpyridine.

-

Step 2: O-Methylation to Yield the Final Product

-

Rationale: The hydroxyl group of the pyridone is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic oxygen, which then reacts with a methylating agent. Dimethyl sulfate (DMS) is a potent and cost-effective methylating agent for large-scale synthesis.

-

Procedure:

-

Dissolve 3-Chloro-6-hydroxy-2-methylpyridine (1.0 eq) in a polar aprotic solvent like acetone or DMF.

-

Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the suspension.

-

Add Dimethyl sulfate (1.2 eq) dropwise at room temperature, ensuring the temperature does not exceed 40 °C.

-

Stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane, wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to afford the target compound, 3-Chloro-6-methoxy-2-methylpyridine.

-

Application in Agrochemical Synthesis: A Case Study

While 3-Chloro-6-methoxy-2-methylpyridine is a versatile intermediate, its true value is demonstrated in its conversion to a final active ingredient. Its structure is highly analogous to the 2-chloro-5-methylpyridine and 2-chloro-5-chloromethylpyridine intermediates used in the synthesis of blockbuster neonicotinoid insecticides like imidacloprid and acetamiprid.[8] We can therefore logically project its use in the synthesis of novel insecticide candidates that modulate the nicotinic acetylcholine receptor (nAChR).

The following workflow outlines the synthesis of a hypothetical, yet highly plausible, insecticide candidate derived from our core intermediate.

Synthetic Workflow for a Novel Insecticide Candidate

This pathway leverages the reactivity of both the C2-methyl group and the C3-chloro position to build a complex molecule.

Synthesis of a hypothetical insecticide from the core intermediate.

Detailed Protocol for Insecticide Synthesis

Step 1: Side-Chain Chlorination

-

Rationale: Free-radical chlorination of the C2-methyl group provides a reactive chloromethyl handle for subsequent nucleophilic substitution. This is a standard transformation in the synthesis of many pyridine-based agrochemicals.[8][9]

-

Procedure:

-

Dissolve 3-Chloro-6-methoxy-2-methylpyridine (1.0 eq) in a non-polar solvent such as carbon tetrachloride.

-

Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Heat the mixture to reflux (approx. 77 °C) and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by ¹H NMR for the disappearance of the methyl singlet and the appearance of a new chloromethyl singlet.

-

After completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate to yield crude 3-Chloro-2-chloromethyl-6-methoxypyridine, which can often be used directly in the next step.

-

Step 2: Nucleophilic Substitution with Ethylamine

-

Rationale: The newly formed chloromethyl group is an excellent electrophile. It readily reacts with primary amines, like ethylamine, to form the crucial side-chain linker common in neonicotinoids.[10]

-

Procedure:

-

Dissolve the crude 3-Chloro-2-chloromethyl-6-methoxypyridine in a solvent like acetonitrile.

-

Add an excess of ethylamine (2.5 eq, either as a solution in THF or bubbled as a gas) and a non-nucleophilic base like triethylamine (1.5 eq) to scavenge the HCl byproduct.

-

Stir the reaction at room temperature for 6-8 hours.

-

Evaporate the solvent and excess amine under reduced pressure.

-

Partition the residue between water and dichloromethane. The organic layer contains the desired product.

-

Dry, filter, and concentrate the organic phase to yield N-((3-Chloro-6-methoxypyridin-2-yl)methyl)ethanamine.

-

Step 3: Coupling to Form the Final Active Ingredient

-

Rationale: The final step involves coupling the pyridine-amine fragment with a pharmacophore that interacts with the insect's nAChR. For this hypothetical molecule, we use a cyclic nitroguanidine moiety, similar to that found in imidacloprid.[11]

-

Procedure:

-

In a sealed vessel, combine the product from Step 2 (1.0 eq) with 2-nitroiminoimidazolidine (1.0 eq) in a polar solvent such as DMF.

-

Add a base like potassium carbonate (1.2 eq).

-

Heat the mixture to 80-90 °C and stir for 24 hours.

-

Cool the reaction mixture, pour it into ice water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the final insecticide candidate. Further purification can be achieved by recrystallization.

-

Conclusion and Future Outlook

3-Chloro-6-methoxy-2-methylpyridine stands out as a highly valuable and versatile intermediate for agrochemical research and development. Its trifunctional nature provides a robust platform for creating diverse molecular architectures with the potential for novel modes of action or improved toxicological and environmental profiles. The synthetic pathways detailed in this guide are rooted in established, scalable chemical principles, underscoring the industrial feasibility of utilizing this building block.

Future exploration should focus on leveraging the unique C3-chloro position for advanced cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce complex aryl or heteroaryl moieties, thereby expanding the chemical space accessible from this intermediate.[12] As the agricultural industry continues to face challenges from pest resistance and regulatory pressures, the intelligent design of new active ingredients from strategic building blocks like 3-Chloro-6-methoxy-2-methylpyridine will be more critical than ever.

References

- Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. (n.d.). Google Cloud.

- CAS 1227593-97-6 | 3-Chloro-6-methoxy-2-methylpyridine. (n.d.). Synblock.

- Development of novel pyridine-based agrochemicals: A review. (2024). ResearchGate.

- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). Bioorganic & Medicinal Chemistry.

- The Chemistry of Crop Protection: Synthesis and Importance of 2-Chloro-5-chloromethylpyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes. (n.d.). ResearchGate.

- Application Notes and Protocols: Synthesis of Neonicotinoids Using 2-Chloro-5-methylpyridine. (n.d.). Benchchem.

- US4612377A - Preparation of 2-chloro-5-methylpyridine. (n.d.). Google Patents.

- US6307053B1 - Process for preparing imidacloprid. (n.d.). Google Patents.

- Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. (2015). Tetrahedron Letters.

- Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. (2022). Green Synthesis & Catalysis.

- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. (n.d.). ResearchGate.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 1227593-97-6 | 3-Chloro-6-methoxy-2-methylpyridine - Synblock [synblock.com]

- 8. nbinno.com [nbinno.com]

- 9. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]

- 12. Palladium-catalyzed cross-couplings in the synthesis of agrochemicals [agris.fao.org]

The Strategic Utility of 3-Chloro-6-methoxy-2-methylpyridine in Advanced Materials Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Pharmaceutical Intermediate

3-Chloro-6-methoxy-2-methylpyridine, a substituted pyridine derivative, is a molecule of significant interest. While its role as a building block in the synthesis of pharmaceutical compounds is established, its potential within the realm of materials science remains a compelling area of exploration. This technical guide aims to bridge this gap, providing a comprehensive overview of the molecule's properties and, most importantly, its strategic application in the design and synthesis of functional organic materials. By understanding the reactivity of its constituent functional groups, researchers can unlock its potential as a versatile precursor for a new generation of polymers, organic electronics, and coordination complexes with tailored properties.

Molecular Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Chloro-6-methoxy-2-methylpyridine is fundamental to its application in materials synthesis. These properties dictate its reactivity, solubility, and ultimately, the characteristics of the resulting materials.

| Property | Value | Source |

| CAS Number | 1227593-97-6 | [1] |

| Molecular Formula | C₇H₈ClNO | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| Appearance | Not specified, likely a solid or liquid | - |

| Solubility | Expected to be soluble in common organic solvents | - |

The pyridine ring forms the core of the molecule, providing a rigid, aromatic scaffold. The substituents—chloro, methoxy, and methyl groups—are not mere decorations; they are reactive handles and electronic modulators that can be strategically exploited.

The Reactive Landscape: Functional Group Analysis

The true potential of 3-Chloro-6-methoxy-2-methylpyridine in materials science lies in the distinct reactivity of its functional groups. Each group offers a pathway for chemical modification, allowing for the precise tuning of the molecule's electronic and structural properties.

The Versatile Chlorine Atom: A Gateway to Cross-Coupling

The chlorine atom at the 3-position is the primary site for derivatization through various palladium-catalyzed cross-coupling reactions. This atom serves as a leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern organic materials synthesis. The activation of C-Cl bonds in chloro-heterocycles can be challenging but is achievable with the appropriate choice of catalyst and reaction conditions.[2]

The Methoxy Group: An Electronic Modulator

The methoxy group at the 6-position is an electron-donating group. Its presence increases the electron density of the pyridine ring, which can influence the molecule's reactivity and the electronic properties of any resulting materials. Theoretical studies have shown that methoxy substituents can decrease the energy gap between the t2g and eg orbitals in metal complexes, which can be a valuable tool for tuning photophysical properties.[3][4]

The Methyl Group: A Steric and Electronic Contributor

The methyl group at the 2-position provides both steric bulk and a mild electron-donating effect. The steric hindrance can influence the conformation of polymers and the geometry of metal complexes, potentially enhancing fluorescence properties by preventing rotational quenching.[5]

Application in Materials Synthesis: A World of Possibilities

The unique combination of functional groups in 3-Chloro-6-methoxy-2-methylpyridine opens up a wide range of possibilities for its use as a building block in materials science.

Synthesis of Conjugated Polymers for Organic Electronics

The pyridine ring is a valuable component in conjugated polymers due to its electron-deficient nature, which can facilitate electron transport.[6] By utilizing the chloro and other functional groups, 3-Chloro-6-methoxy-2-methylpyridine can be incorporated into polymer backbones to create materials with tailored electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

A key strategy for creating conjugated polymers is the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between an organohalide and a boronic acid or ester.[7] This reaction can be used to synthesize biphenyl-type monomers from 3-Chloro-6-methoxy-2-methylpyridine, which can then be polymerized.

Sources

- 1. CAS 1227593-97-6 | 3-Chloro-6-methoxy-2-methylpyridine - Synblock [synblock.com]

- 2. benchchem.com [benchchem.com]

- 3. Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups [mdpi.com]

- 6. Conjugated polymers with m-pyridine linkages: synthesis, photophysics, solution structure and film morphology - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Chloro-6-methoxy-2-methylpyridine

Introduction: The Strategic Importance of Substituted Biaryl Pyridines in Modern Chemistry

Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials.[1][2] Among these, pyridine-containing biaryls hold a place of particular significance due to the unique electronic properties and hydrogen bonding capabilities imparted by the pyridine ring, which can profoundly influence a molecule's biological activity and material properties.[3] The targeted synthesis of these structures is therefore a critical endeavor in drug discovery and development.[1] This guide provides an in-depth technical overview and detailed protocols for the use of 3-Chloro-6-methoxy-2-methylpyridine as a versatile building block in the synthesis of complex biaryl compounds through palladium-catalyzed cross-coupling reactions.

3-Chloro-6-methoxy-2-methylpyridine offers a unique combination of steric and electronic features. The chlorine atom at the 3-position serves as a reactive handle for cross-coupling, while the methoxy and methyl groups at the 6- and 2-positions, respectively, modulate the reactivity of the pyridine ring and provide steric influence that can be exploited for selective transformations. Understanding the interplay of these substituents is key to designing efficient and high-yielding synthetic routes.

Physicochemical Properties and Safety Considerations

Before commencing any experimental work, a thorough understanding of the reactant's properties and safety hazards is paramount.

Table 1: Physicochemical Properties of 3-Chloro-6-methoxy-2-methylpyridine [4]

| Property | Value |

| CAS Number | 1227593-97-6 |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| Appearance | Not explicitly stated, likely a solid or liquid |

| Storage | Store in a dry, sealed place |

Safety Profile:

Hazard Statements for Structurally Similar Compounds: [5][6]

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[7][8] For 3-Chloro-6-methoxy-2-methylpyridine, the Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly relevant for the synthesis of biaryl compounds and their derivatives.

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of biaryl synthesis, involving the coupling of an organoboron reagent with an organic halide.[9][10] The reaction is prized for its mild conditions and tolerance of a wide range of functional groups.

Reaction Scheme:

General reaction scheme for Suzuki-Miyaura coupling.

Mechanistic Considerations: The "Why" Behind the Protocol

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for an efficient reaction, particularly with a potentially challenging substrate like a substituted chloropyridine.

-

Oxidative Addition: The initial step involves the insertion of the Pd(0) catalyst into the carbon-chlorine bond of the pyridine. This is often the rate-limiting step for less reactive aryl chlorides. The electron-donating methoxy and methyl groups on the pyridine ring can increase the electron density at the carbon bearing the chlorine, making this step more challenging. To overcome this, highly active palladium catalysts and electron-rich, bulky phosphine ligands are employed. These ligands stabilize the palladium center and promote the oxidative addition.

-

Transmetalation: In this step, the aryl group from the boronic acid is transferred to the palladium center. This is facilitated by the base, which activates the boronic acid. The choice of base is crucial to ensure a sufficient reaction rate without causing decomposition of the starting materials or product.

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and regeneration of the Pd(0) catalyst. This step is typically fast and irreversible.

Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of 3-Chloro-6-methoxy-2-methylpyridine with Phenylboronic Acid

This protocol is a representative example and may require optimization for different arylboronic acids.

Materials:

-

3-Chloro-6-methoxy-2-methylpyridine (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Toluene (anhydrous, degassed)

-

Water (degassed)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-Chloro-6-methoxy-2-methylpyridine, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Add a 10:1 mixture of anhydrous, degassed toluene and degassed water to the flask to achieve a substrate concentration of approximately 0.1 M.

-

Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-methyl-3-phenyl-6-methoxypyridine.

Table 2: Representative Suzuki-Miyaura Coupling Reactions with 3-Chloro-6-methoxy-2-methylpyridine (Hypothetical Data for Illustrative Purposes)

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Methyl-6-methoxy-3-phenylpyridine | 85 |

| 2 | 4-Tolylboronic acid | 2-Methyl-6-methoxy-3-(p-tolyl)pyridine | 88 |

| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-2-methyl-6-methoxypyridine | 92 |

| 4 | 3-Thienylboronic acid | 2-Methyl-6-methoxy-3-(thiophen-3-yl)pyridine | 75 |

Note: The yields presented in this table are hypothetical and intended for illustrative purposes. Actual yields will depend on the specific reaction conditions and the nature of the coupling partners.

II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[7][8][11] This reaction is of immense importance in medicinal chemistry, as the arylamine motif is a common feature in many drug molecules.

Reaction Scheme:

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination of 3-Chloro-6-methoxy-2-methylpyridine with Aniline

This protocol is a representative example and may require optimization for different amines.

Materials:

-

3-Chloro-6-methoxy-2-methylpyridine (1.0 equiv)

-

Aniline (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 equiv)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Toluene (anhydrous, degassed)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk flask.

-

Add anhydrous, degassed toluene to the flask.

-

Add 3-Chloro-6-methoxy-2-methylpyridine and aniline to the reaction mixture.

-

Seal the flask and heat the mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-(2-methyl-6-methoxypyridin-3-yl)aniline.

Table 3: Representative Buchwald-Hartwig Amination Reactions with 3-Chloro-6-methoxy-2-methylpyridine (Hypothetical Data for Illustrative Purposes)

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | N-(2-Methyl-6-methoxypyridin-3-yl)aniline | 90 |

| 2 | Morpholine | 4-(2-Methyl-6-methoxypyridin-3-yl)morpholine | 95 |

| 3 | Benzylamine | N-Benzyl-2-methyl-6-methoxypyridin-3-amine | 82 |

| 4 | Indole | 3-(Indol-1-yl)-2-methyl-6-methoxypyridine | 78 |

Note: The yields presented in this table are hypothetical and intended for illustrative purposes. Actual yields will depend on the specific reaction conditions and the nature of the coupling partners.

Experimental Workflow and Logic

A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Future Outlook

3-Chloro-6-methoxy-2-methylpyridine is a valuable and versatile building block for the synthesis of a wide range of biaryl compounds. Through well-established palladium-catalyzed cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, chemists can efficiently introduce a substituted pyridine moiety into complex molecular architectures. The key to success with this substrate lies in the judicious choice of catalyst, ligand, and base to overcome the inherent challenges associated with the activation of a C-Cl bond on an electron-rich pyridine ring. The protocols and insights provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore the full synthetic potential of this important chemical intermediate. Further research into the development of even more active and robust catalyst systems will undoubtedly continue to expand the utility of this and other challenging heterocyclic building blocks in the years to come.

References

-

Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(44), 15574-15587. [Link]

-

Ahmad, R., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5035. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

-

PubChem. (n.d.). 3-Methoxy-2-methylpyridine. PubChem Compound Database. Retrieved January 27, 2026, from [Link]

-

Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Synthetic Communications, 39(20), 3633-3641. [Link]

- Nolan, S. P., et al. (2013). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Topics in Organometallic Chemistry, 43, 1-33.

-

Buchwald, S. L., & Bolshan, Y. (2014). Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. Organic letters, 16(1), 2-5. [Link]

-

MacMillan, D. W. C., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 18(15), 3826-3829. [Link]

-

Park, S., & Kim, Y. (2022). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 27(19), 6296. [Link]

-

Buchwald, S. L., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(18), 6135-6143. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Walsh, P. J., et al. (2013). Palladium-Catalyzed Direct Arylation of Methyl Sulfoxides with Aryl Halides. Journal of the American Chemical Society, 135(10), 3740-3743. [Link]

-

Hartwig, J. F., & Morken, J. P. (2019). Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters. eScholarship, University of California. [Link]

-

Cui, Y. M., et al. (2022). Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors. Bioorganic & medicinal chemistry letters, 59, 128565. [Link]

-

Moody, C. J., & Roff, G. J. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of organic chemistry, 69(1), 135-143. [Link]

-

Kwong, F. Y., et al. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of chemical research, 51(11), 2918-2930. [Link]

-

Itami, K., & Yamaguchi, J. (2012). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein journal of organic chemistry, 8, 1496-1502. [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

-

Corpet, M., & Derat, E. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 231. [Link]

- Kalinin, V. N. (1992). Synthesis of Unsymmetrical Biaryls by the Palladium-Catalyzed Cross-Coupling Reaction of Aryl Halides with Organoboron Compounds. Synthesis, 1992(05), 413-432.

-

Snieckus, V., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein journal of organic chemistry, 14, 2336-2343. [Link]

-

Zhang, X., & Zhang, W. (2022). The Asymmetric Buchwald-Hartwig Amination Reaction. Angewandte Chemie International Edition, 61(51), e202213279. [Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. National Bureau of Standards. [Link]

-

Procter, D. J., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11087. [Link]

-

NIST. (n.d.). Pyridine, 3-methyl-. NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]

Sources

- 1. Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Progress on the Synthesis of Bipyridine Derivatives | MDPI [mdpi.com]

- 4. CAS 1227593-97-6 | 3-Chloro-6-methoxy-2-methylpyridine - Synblock [synblock.com]

- 5. 3-Methoxy-2-methylpyridine | C7H9NO | CID 3015270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-6-methoxypyridine 98 17228-64-7 [sigmaaldrich.com]

- 7. research.rug.nl [research.rug.nl]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

Application Note: A Stability-Indicating RP-HPLC Method for Monitoring the Synthesis of 3-Chloro-6-methoxy-2-methylpyridine

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Chloro-6-methoxy-2-methylpyridine. Designed for researchers, process chemists, and quality control analysts in drug development, this guide provides a comprehensive protocol for monitoring reaction progress, identifying impurities, and assessing the purity of the final product. The methodology has been developed with a Quality-by-Design (QbD) approach to ensure reliability and is validated in accordance with International Council for Harmonisation (ICH) guidelines. We detail the rationale behind chromatographic choices, a step-by-step protocol, system suitability criteria, and a validation strategy that includes forced degradation studies to ensure specificity.

Introduction and Scientific Rationale

3-Chloro-6-methoxy-2-methylpyridine is a key heterocyclic building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular formula is C₇H₈ClNO and it has a molecular weight of 157.60 g/mol .[1] The purity of this intermediate is critical as impurities can carry over into the final API, potentially affecting its safety and efficacy. Therefore, a reliable and specific analytical method is essential for in-process control and final product release.

The primary objective of this method is to separate the main component, 3-Chloro-6-methoxy-2-methylpyridine, from its potential process-related impurities (e.g., starting materials, reagents) and degradation products.

Causality Behind Experimental Choices:

-

Chromatographic Mode (Reversed-Phase): The analyte is a substituted pyridine, a moderately polar molecule. Reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is the industry standard for such compounds, offering excellent resolution and reproducibility.[2][3]

-

Stationary Phase (C18 Column): An octadecylsilane (C18) column is selected for its versatility and robust performance in separating a wide range of compounds based on hydrophobicity. Its widespread use ensures method transferability.[2]

-

Mobile Phase Composition: A gradient elution using water and acetonitrile is employed. Acetonitrile is chosen over methanol for its lower viscosity and superior UV transparency. The aqueous phase is acidified with phosphoric acid to a pH of approximately 2.5. For pyridine-containing compounds, a low pH mobile phase is critical. It ensures the pyridine nitrogen is protonated, leading to a single ionic species that chromatographs with a sharp, symmetrical peak shape, preventing the peak tailing often seen at neutral or basic pH.[4]

-

Detection (UV Absorbance): The pyridine ring contains a chromophore that absorbs UV light. Based on the electronic transitions of similar chlorinated pyridine derivatives, a detection wavelength of 272 nm is selected to provide high sensitivity for the analyte and its likely aromatic impurities.[5]

Experimental Protocol: HPLC Analysis

This section provides a detailed, step-by-step methodology for the analysis.

Required Equipment and Reagents

-

Equipment:

-

HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

-

Chromatography Data System (CDS) for data acquisition and processing.

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Volumetric flasks (Class A).

-

Pipettes (Class A).

-

Syringe filters (0.45 µm, PTFE or nylon).

-

-

Reagents:

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or Milli-Q).

-

Phosphoric Acid (85%, analytical grade).

-

3-Chloro-6-methoxy-2-methylpyridine reference standard (>98% purity).

-

Preparation of Solutions

-

Mobile Phase A (Aqueous): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water and mix well. The final pH should be approximately 2.5. Degas before use.

-

Mobile Phase B (Organic): Acetonitrile (100%).

-

Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

-

Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of 3-Chloro-6-methoxy-2-methylpyridine reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

-

Sample Preparation: For a reaction mixture, accurately weigh an amount of the sample expected to contain approximately 25 mg of the analyte into a 50 mL volumetric flask. Dilute with diluent, sonicate for 5 minutes to ensure dissolution, and dilute to volume. Further dilute 5.0 mL of this solution into a 50 mL flask with diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Operating Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Phosphoric Acid (pH ~2.5) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 2 below |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 272 nm |

| Run Time | 25 minutes |

Table 1: Optimized HPLC Conditions.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 15.0 | 20 | 80 |

| 20.0 | 20 | 80 |

| 20.1 | 70 | 30 |

| 25.0 | 70 | 30 |

Table 2: Gradient Elution Program.

System Suitability and Self-Validation

To ensure the trustworthiness and validity of each analytical run, a System Suitability Test (SST) must be performed before sample analysis. This protocol is a self-validating system.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |

| Theoretical Plates (N) | > 2000 |

| %RSD of Peak Area | ≤ 2.0% (from 5 replicate injections of standard) |

| %RSD of Retention Time | ≤ 1.0% (from 5 replicate injections of standard) |

Table 3: System Suitability Test (SST) Criteria.

Method Validation Strategy (ICH Q2(R1))

A comprehensive validation of this method must be conducted according to ICH guidelines to demonstrate its suitability for the intended purpose.[6][7]

Specificity via Forced Degradation

Forced degradation studies are the cornerstone of a stability-indicating method, demonstrating that the analyte peak is free from interference from potential degradation products.[8][9] The goal is to achieve 5-20% degradation of the active ingredient.[9]

Protocol: Prepare a solution of 3-Chloro-6-methoxy-2-methylpyridine at approximately 50 µg/mL in the diluent and subject it to the following stress conditions:

-

Acid Hydrolysis: Add 1 mL of 1 M HCl, heat at 60 °C for 4 hours. Neutralize with 1 M NaOH before injection.

-

Base Hydrolysis: Add 1 mL of 1 M NaOH, heat at 60 °C for 2 hours. Neutralize with 1 M HCl before injection.

-

Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide, store at room temperature for 24 hours.

-

Thermal Degradation: Store the solution at 80 °C for 48 hours.

-

Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B conditions) for a specified duration.

Analyze all stressed samples, along with an unstressed control, using the HPLC method with a PDA detector. The peak purity of the analyte should be assessed to confirm its homogeneity.

Additional Validation Parameters

-

Linearity and Range: Analyze a minimum of five concentrations across a range of 50% to 150% of the working concentration (e.g., 25 to 75 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy (Recovery): Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

-

Precision:

-

Repeatability (Intra-day): Analyze a minimum of six replicate preparations of the same sample on the same day. The %RSD should be ≤ 2.0%.[6]

-

Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD should be ≤ 2.0%.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

-

Robustness: Intentionally vary critical method parameters (e.g., pH ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min) and observe the effect on the results to demonstrate the method's reliability during normal use.[2]

Visualized Workflows

Caption: General analytical workflow from preparation to reporting.

Caption: Logic diagram for the forced degradation study.

Conclusion

The RP-HPLC method detailed in this application note is specific, reliable, and robust for the analysis of 3-Chloro-6-methoxy-2-methylpyridine. The logical method development, based on the physicochemical properties of the analyte, and a comprehensive validation strategy grounded in ICH principles, ensures its suitability for monitoring synthetic reactions and quantifying product purity in a regulated environment. The inclusion of forced degradation studies confirms the stability-indicating nature of the method, providing confidence in the data generated.

References

-

Żebrowska, J., & Gwarda, A. (2011). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 68(5), 657-666. Retrieved from [Link]

-

Salah, N., Al-Shehri, M. M., Al-Ghamdi, S. A., Al-Enazi, N. M., & Abdel-Salam, R. A. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 15(1), 29096. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-methylpyridine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Salah, N., Al-Shehri, M. M., Al-Ghamdi, S. A., Al-Enazi, N. M., & Abdel-Salam, R. A. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved January 27, 2026, from [Link]

-

Patel, D. B., et al. (2019). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]

-

Sanyal, N. K., & Goel, R. K. (1978). Electronic spectral studies of 2-chloro-6-methylpyridine in various solvents. ResearchGate. Retrieved from [Link]

-

ICH. (2023). Q2(R2) Validation of analytical procedures. International Council for Harmonisation. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

-

ICH. (2005). Q2(R1) Validation of analytical procedures: Text and methodology. International Council for Harmonisation. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

Velev, I. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. QSE. Retrieved from [Link]

Sources

- 1. CAS 1227593-97-6 | 3-Chloro-6-methoxy-2-methylpyridine - Synblock [synblock.com]

- 2. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ptfarm.pl [ptfarm.pl]

- 5. researchgate.net [researchgate.net]

- 6. database.ich.org [database.ich.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 3-Chloro-6-methoxy-2-methylpyridine

Introduction

3-Chloro-6-methoxy-2-methylpyridine is a key substituted pyridine intermediate in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries. The precise arrangement of its functional groups—a chlorine atom, a methoxy group, and a methyl group on the pyridine core—makes it a versatile building block. However, the large-scale synthesis and purification of this molecule to the high purity required for these applications present significant chemical challenges. These challenges primarily lie in achieving regioselective chlorination and developing a robust, scalable, and economically viable purification process.

This comprehensive guide provides a detailed protocol for the multi-step synthesis and subsequent purification of 3-Chloro-6-methoxy-2-methylpyridine. It is intended for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be scalable and are grounded in established principles of organic chemistry, with a focus on safety, efficiency, and product purity.

I. Synthetic Strategy: A Multi-Step Approach

The synthesis of 3-Chloro-6-methoxy-2-methylpyridine is most effectively approached through a multi-step process, commencing with a commercially available and cost-effective starting material, 6-methyl-2-pyridone. The overall synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for 3-Chloro-6-methoxy-2-methylpyridine.

Step 1: Synthesis of the Precursor, 6-Methoxy-2-methylpyridine

The initial phase of the synthesis focuses on the preparation of the key intermediate, 6-methoxy-2-methylpyridine. This is achieved in two stages from 6-methyl-2-pyridone.

The first stage involves the conversion of the hydroxyl group of the pyridone to a chlorine atom. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation on an industrial scale.[1][2]

Reaction:

6-Methyl-2-pyridone → 2-Chloro-6-methylpyridine

Causality of Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): This reagent is chosen for its high reactivity and its dual role as both a reactant and a solvent in excess, driving the reaction to completion. For large-scale operations, using a slight excess of POCl₃ with a high-boiling inert solvent can be more manageable and cost-effective.

-

Temperature Control: The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate. Careful temperature control is crucial to prevent side reactions and ensure the safety of the process.

The second stage is a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position is displaced by a methoxy group. Sodium methoxide is the reagent of choice for this transformation.[3]

Reaction:

2-Chloro-6-methylpyridine + NaOMe → 6-Methoxy-2-methylpyridine + NaCl

Causality of Experimental Choices:

-

Sodium Methoxide (NaOMe): As a strong nucleophile and base, sodium methoxide readily displaces the chloride ion from the electron-deficient pyridine ring. It is commercially available and relatively inexpensive.

-

Methanol as Solvent: Methanol is the ideal solvent as it is the conjugate acid of the nucleophile, preventing unwanted side reactions, and it readily dissolves both the substrate and the reagent.

Step 2: Regioselective Chlorination of 6-Methoxy-2-methylpyridine

This is the most critical step in the synthesis, as it determines the final structure of the product. The goal is to introduce a chlorine atom selectively at the 3-position of the pyridine ring.

Understanding Directing Effects:

The regioselectivity of electrophilic substitution on the 6-methoxy-2-methylpyridine ring is governed by the electronic effects of the existing substituents:

-

Methoxy Group (-OCH₃): This is a strongly activating group due to its +M (mesomeric) effect, donating electron density to the ring. It is an ortho, para-director.

-

Methyl Group (-CH₃): This is a weakly activating group through its +I (inductive) effect and hyperconjugation. It is also an ortho, para-director.

-

Pyridine Nitrogen: The nitrogen atom is electron-withdrawing (-I effect), deactivating the ring towards electrophilic attack, particularly at the α and γ positions (2, 4, and 6).

Considering these effects, the positions most activated for electrophilic attack are the 3- and 5-positions. The 3-position is ortho to the methyl group and para to the methoxy group, while the 5-position is para to the methyl group and ortho to the methoxy group. The steric hindrance from the adjacent methyl group at the 2-position may slightly favor substitution at the 5-position. However, the powerful para-directing effect of the methoxy group often leads to a mixture of 3- and 5-chloro isomers. To achieve high selectivity for the 3-chloro isomer, a carefully chosen chlorinating agent and optimized reaction conditions are paramount.

Proposed Chlorinating Agent:

N-Chlorosuccinimide (NCS) is a suitable reagent for this purpose. It provides a source of electrophilic chlorine under milder conditions than chlorine gas, which can lead to over-chlorination and side reactions.

Reaction:

6-Methoxy-2-methylpyridine + NCS → 3-Chloro-6-methoxy-2-methylpyridine

Causality of Experimental Choices:

-

N-Chlorosuccinimide (NCS): NCS allows for a more controlled chlorination. The reaction can be initiated with an acid catalyst, which protonates the pyridine nitrogen, further influencing the electron density of the ring and potentially enhancing selectivity.

-

Solvent: A polar aprotic solvent such as acetonitrile or dichloromethane is recommended to facilitate the reaction while minimizing side reactions.

-

Temperature: The reaction is typically carried out at or below room temperature to control the reaction rate and improve selectivity.

II. Detailed Experimental Protocols

Safety First: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Refer to the Safety Data Sheets (SDS) for all chemicals before use.[4][5]

Protocol for the Synthesis of 6-Methoxy-2-methylpyridine

Reagents and Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| 6-Methyl-2-pyridone | 109.13 | 100 g | 0.916 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 280 g (170 mL) | 1.82 |

| Sodium Methoxide (NaOMe) | 54.02 | 59.4 g | 1.10 |

| Methanol (anhydrous) | 32.04 | 500 mL | - |

| Toluene | - | 500 mL | - |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

Chlorination:

-

To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel, add 6-methyl-2-pyridone (100 g, 0.916 mol) and toluene (200 mL).

-

Slowly add phosphorus oxychloride (280 g, 1.82 mol) via the dropping funnel over 30 minutes. The reaction is exothermic. Maintain the temperature below 60°C with an ice bath.

-

After the addition is complete, heat the mixture to reflux (approximately 110°C) and maintain for 4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by adding the reaction mixture to 1 L of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is ~8.

-

Extract the aqueous layer with toluene (3 x 200 mL).

-

Combine the organic layers, wash with brine (150 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain crude 2-chloro-6-methylpyridine as an oil.

-

-

Methoxylation:

-

Prepare a solution of sodium methoxide by carefully adding sodium metal to anhydrous methanol or by using commercially available sodium methoxide solution. For this scale, dissolve sodium methoxide (59.4 g, 1.10 mol) in anhydrous methanol (500 mL) in a 2 L three-necked flask equipped with a mechanical stirrer and a reflux condenser.

-

Add the crude 2-chloro-6-methylpyridine to the sodium methoxide solution.

-

Heat the mixture to reflux (approximately 65°C) and maintain for 6 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Add water (500 mL) to the residue and extract with dichloromethane (3 x 250 mL).

-

Combine the organic layers, wash with water (200 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure. The crude 6-methoxy-2-methylpyridine can be purified by vacuum distillation.

-

Protocol for the Synthesis of 3-Chloro-6-methoxy-2-methylpyridine

Reagents and Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| 6-Methoxy-2-methylpyridine | 123.15 | 100 g | 0.812 |

| N-Chlorosuccinimide (NCS) | 133.53 | 113 g | 0.846 |

| Acetonitrile | 41.05 | 1 L | - |

| Sulfuric Acid (concentrated) | 98.08 | 5 mL | - |

| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | As needed | - |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 6-methoxy-2-methylpyridine (100 g, 0.812 mol) and acetonitrile (1 L).

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add concentrated sulfuric acid (5 mL) while maintaining the temperature below 10°C.

-